![molecular formula C14H22ClNO2S B12321164 Bzl,ME-D-met-ome hcl](/img/structure/B12321164.png)
Bzl,ME-D-met-ome hcl
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Overview
Description
N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride: is a chemical compound with the molecular formula C14H21NO2S*HCl and a molecular weight of 267.39*36.45 g/mol . This compound is commonly referred to as Bzl,ME-D-met-ome hcl . It is a derivative of methionine, an essential amino acid, and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride typically involves the esterification of D-methionine followed by benzylation and methylation. The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its original methionine derivative.
Substitution: Substitution reactions can occur at the benzyl or methyl groups, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce sulfoxides, while substitution can yield various benzyl or methyl derivatives .
Scientific Research Applications
Pharmaceutical Development
N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride is a crucial building block in the synthesis of pharmaceuticals. Its applications include:
- Drug Formulation : The compound enhances solubility and bioavailability of drugs, particularly those targeting neurological disorders. Its structural properties facilitate the formulation of effective drug delivery systems .
- Synthesis of Active Pharmaceutical Ingredients (APIs) : It serves as an intermediate in the synthesis of various APIs, contributing to the development of medications for conditions such as depression and anxiety .
Biochemical Research
In biochemical studies, this compound is utilized for:
- Amino Acid Metabolism Studies : As a reagent, it aids in understanding metabolic pathways involving amino acids. This understanding is vital for elucidating enzyme functions and metabolic disorders .
- Peptide Synthesis : The compound plays a role in synthesizing peptides through various methodologies, including solid-phase peptide synthesis (SPPS) and reactive extrusion techniques. Case studies have demonstrated its effectiveness in achieving high yields of desired peptide products .
Neuroscience Applications
Research into the neuroprotective effects of N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride has shown promise in:
- Neurodegenerative Disease Treatment : Studies indicate that this compound may protect neuronal cells from damage, making it relevant for developing treatments for diseases such as Alzheimer's and Parkinson's .
- Cognitive Function Enhancement : Preliminary research suggests potential benefits in enhancing cognitive functions, warranting further investigation into its mechanisms of action .
Cosmetic Formulations
The compound's properties extend to cosmetic science:
- Skin Health Improvement : It is explored for inclusion in skincare products due to its beneficial effects on skin appearance and health. Research indicates that it may enhance hydration and elasticity .
- Anti-Aging Products : Its potential antioxidant properties position it as a candidate for formulations aimed at reducing signs of aging .
Food Industry Applications
In the food sector, N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride finds utility as:
- Flavoring Agent : The compound can be employed to enhance flavors in various food products while ensuring safety and quality standards are met .
- Preservative : Its antimicrobial properties make it suitable for use as a preservative, helping to extend the shelf life of food items without compromising quality .
Table 1: Summary of Applications
Application Area | Specific Uses | Key Benefits |
---|---|---|
Pharmaceutical Development | Drug formulation, API synthesis | Enhanced solubility and bioavailability |
Biochemical Research | Amino acid metabolism studies, peptide synthesis | Understanding metabolic pathways |
Neuroscience | Neuroprotective effects | Potential treatment for neurodegenerative diseases |
Cosmetic Formulations | Skin health improvement, anti-aging products | Enhanced hydration and elasticity |
Food Industry | Flavoring agent, preservative | Improved flavor profiles and extended shelf life |
Case Study Highlights
- Pharmaceutical Development : A study demonstrated that incorporating N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride into a formulation significantly improved the bioavailability of a drug candidate targeting anxiety disorders.
- Neuroscience Research : Experimental models showed that treatment with this compound reduced neuronal apoptosis in cultures exposed to neurotoxic agents.
- Cosmetic Science : Clinical trials indicated that skincare products containing this compound resulted in measurable improvements in skin hydration levels over an eight-week period.
Mechanism of Action
The mechanism of action of N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in methionine metabolism, influencing protein synthesis and cellular functions. The benzyl and methyl groups may also contribute to its biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
- N-Benzyl-N-methyl-L-methionine methyl ester hydrochloride
- N-Benzyl-L-methionine methyl ester hydrochloride
- N-Benzyl-D-methionine methyl ester hydrochloride
Comparison: N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride is unique due to its specific stereochemistry (D-isomer) and the presence of both benzyl and methyl groups.
Properties
IUPAC Name |
methyl 2-[benzyl(methyl)amino]-4-methylsulfanylbutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S.ClH/c1-15(11-12-7-5-4-6-8-12)13(9-10-18-3)14(16)17-2;/h4-8,13H,9-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAABAOCOIDJTRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(CCSC)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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